molecular formula C17H19N3O4S B2893633 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea CAS No. 1202974-70-6

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea

Katalognummer B2893633
CAS-Nummer: 1202974-70-6
Molekulargewicht: 361.42
InChI-Schlüssel: AKUFKXOERVYWLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea, also known as PMX-205, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PMX-205 belongs to the class of urea derivatives and has been studied for its various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Antiparkinsonian Activity

Research has shown that derivatives similar to "1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea" possess significant antiparkinsonian activity. A study by Azam, Alkskas, and Ahmed (2009) synthesized a series of thiourea and urea derivatives, which demonstrated potent antiparkinsonian effects in haloperidol-induced catalepsy models in mice. These compounds, including those with methoxy groups on the phenyl ring, showed not only antiparkinsonian activity but also highlighted neuroprotective properties through biochemical estimations from brain homogenates. This suggests that modifications to the urea structure can lead to compounds with potential applications in treating Parkinson's disease Azam, Alkskas, & Ahmed, 2009.

Inhibitors of Protein Kinases

Another application involves the inhibition of Rho-associated protein kinases (ROCK1 and 2), critical in various physiological processes. Pireddu et al. (2012) discovered that pyridylthiazole-based ureas act as potent inhibitors of ROCK, with modifications at the meta position of the phenyl ring, such as hydroxy, methoxy, and amino groups, enhancing inhibitory potency. This research points to the potential use of "1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea" derivatives in treating conditions related to ROCK activity, such as cancer and cardiovascular diseases Pireddu et al., 2012.

Role in Drug Analysis and Pharmacokinetics

Liang, Wang, Yan, and Wang (2020) focused on the synthesis of a deuterium-labeled version of a closely related compound, AR-A014418, for use as an internal standard in liquid chromatography-mass spectrometry (LC–MS) analysis. This approach is crucial for accurate drug absorption, distribution, and pharmacokinetics studies, indicating the compound's role in enhancing analytical methodologies for drug development and monitoring Liang, Wang, Yan, & Wang, 2020.

Synthesis and Characterization of Derivatives

The research on the synthesis and characterization of derivatives further emphasizes the compound's versatility. For example, Gaul and Seebach (2002) explored the conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to enantiomerically pure 1,4-diols. Such synthetic methodologies expand the chemical toolkit available for creating novel compounds with potential therapeutic applications Gaul & Seebach, 2002.

Catalytic and Synthetic Applications

Mancuso et al. (2015) discussed the catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones, highlighting a method to synthesize high-value molecules from simple building blocks. This research points to the utility of urea derivatives in green chemistry, offering efficient pathways to synthesize compounds with significant applications in materials science and drug development Mancuso et al., 2015.

Eigenschaften

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-24-16-5-2-4-14(12-16)19-17(21)18-13-6-8-15(9-7-13)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUFKXOERVYWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-methoxyphenyl)urea

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.